molecular formula C13H12FNO2S B4423478 N-(2-fluoro-5-methylphenyl)benzenesulfonamide

N-(2-fluoro-5-methylphenyl)benzenesulfonamide

Cat. No.: B4423478
M. Wt: 265.31 g/mol
InChI Key: QOANFIAWHMWRTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluoro-5-methylphenyl)benzenesulfonamide: is an organic compound with the molecular formula C13H12FNO2S. It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a fluoro and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluoro-5-methylphenyl)benzenesulfonamide typically involves the reaction of 2-fluoro-5-methylaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process involves recrystallization from suitable solvents to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(2-fluoro-5-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(2-fluoro-5-methylphenyl)benzenesulfonamide is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an inhibitor of enzymes and receptors involved in various diseases. Its sulfonamide group is known to interact with biological targets, making it a valuable scaffold for drug design .

Industry: In the materials science field, this compound is investigated for its potential use in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional group versatility .

Mechanism of Action

The mechanism by which N-(2-fluoro-5-methylphenyl)benzenesulfonamide exerts its effects involves the interaction of its sulfonamide group with specific molecular targets. This interaction can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. The presence of the fluoro and methyl groups can enhance binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Uniqueness: N-(2-fluoro-5-methylphenyl)benzenesulfonamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro and bromo analogs. This makes it particularly valuable in applications requiring specific electronic characteristics .

Properties

IUPAC Name

N-(2-fluoro-5-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2S/c1-10-7-8-12(14)13(9-10)15-18(16,17)11-5-3-2-4-6-11/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOANFIAWHMWRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluoro-5-methylphenyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluoro-5-methylphenyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(2-fluoro-5-methylphenyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(2-fluoro-5-methylphenyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(2-fluoro-5-methylphenyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(2-fluoro-5-methylphenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.